Z-Ala-Phe-OH (Benzyloxycarbonyl-L-alanyl-L-phenylalanine) is a synthetic tripeptide composed of the amino acids alanine and phenylalanine, protected at the N-terminus by a benzyloxycarbonyl (Z) group. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It serves as a valuable tool in peptide chemistry and catalysis research, primarily as a substrate for studying enzyme activity, kinetics, and peptide synthesis methodologies. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Z-Ala-Phe-OH, or Z-L-alanyl-L-phenylalanine, is a dipeptide composed of the amino acids alanine and phenylalanine, protected by a benzyloxycarbonyl (Z) group. This compound is notable for its potential applications in food science as a substitute for caffeine due to its bitter taste profile. The increasing demand for low-toxicity and high-solubility compounds in the food industry has spurred interest in synthesizing Z-Ala-Phe-OH through environmentally friendly methods .
Z-Ala-Phe-OH is classified as a dipeptide, which is a type of peptide formed by the linkage of two amino acids via peptide bonds. It is derived from the natural amino acids L-alanine and L-phenylalanine, both of which are essential components in various biological processes. The Z group serves as a protective moiety that facilitates the synthesis and purification of the dipeptide without interfering with its biological activity .
The synthesis of Z-Ala-Phe-OH can be achieved through several enzymatic and chemical methods. A prominent method involves the following steps:
The enzymatic reactions are optimized for yield and purity, with studies showing that conditions such as enzyme concentration and reaction time significantly affect the outcome. For instance, using an enzyme concentration of 50 g L^-1 resulted in a yield of 93% within 15 minutes during hydrolysis .
Z-Ala-Phe-OH has a molecular formula of C20H22N2O5 and a molecular weight of approximately 370.4 g/mol. The structure consists of an alanine residue linked to a phenylalanine residue through a peptide bond, with the benzyloxycarbonyl group protecting the amino group of alanine.
Z-Ala-Phe-OH participates in various chemical reactions typical for peptides:
These reactions are crucial for both synthetic applications and understanding the compound's behavior in biological systems .
The mechanism by which Z-Ala-Phe-OH exerts its effects, particularly in food applications, is primarily linked to its bitter taste profile. This dipeptide may interact with taste receptors on the tongue, similar to how other bitter compounds function. Research into its specific interactions with taste receptors could provide insights into its potential use as a flavor enhancer or caffeine substitute .
These properties make Z-Ala-Phe-OH suitable for various applications in biochemistry and food science .
Z-Ala-Phe-OH has several scientific uses:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4